

Glycyl-L-valine CAS number and molecular weight

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Compound of Interest		
Compound Name:	Glycyl-L-valine	
Cat. No.:	B167972	Get Quote

An In-depth Technical Guide to Glycyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide **Glycyl-L-valine**, focusing on its physicochemical properties, intestinal transport, and the biological signaling pathways of its constituent amino acids. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences.

Core Properties of Glycyl-L-valine

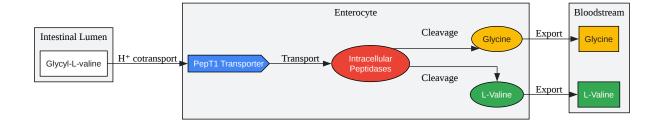
Glycyl-L-valine is a dipeptide composed of the amino acids glycine and L-valine. It is formed as an intermediate in the digestion of proteins.



Property	Value	Source
CAS Number	1963-21-9	[1]
Molecular Formula	C7H14N2O3	[1]
Molecular Weight	174.20 g/mol	[1]
IUPAC Name	(2S)-2-[(2- aminoacetyl)amino]-3- methylbutanoic acid	[1]
Appearance	White to off-white solid	
Solubility	Soluble in water	_

Intestinal Transport and Metabolism

The primary mechanism for the absorption of di- and tripeptides from the small intestine is via the proton-coupled peptide transporter 1 (PepT1). **Glycyl-L-valine**, as a dipeptide, is a substrate for this transporter. Following transport into the intestinal epithelial cells, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids, which then enter the bloodstream.



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Intestinal transport and hydrolysis of Glycyl-L-valine.



Experimental Protocols: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Materials and Reagents

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Transwell® permeable supports (e.g., 24-well format, 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS)
- HEPES buffer
- Glycyl-L-valine
- LC-MS/MS system for analysis

Cell Culture and Monolayer Formation

- Cell Seeding: Caco-2 cells are seeded onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
- Differentiation: Cells are maintained in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin for 21-25 days. The medium is changed every 2-3 days.



Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the
Transepithelial Electrical Resistance (TEER). A TEER value above 250 Ω·cm² typically
indicates a well-formed monolayer. The permeability of a paracellular marker, such as Lucifer
yellow, can also be measured to confirm tight junction integrity.

Transport Experiment

- Preparation: The cell monolayers are washed with pre-warmed (37°C) HBSS.
- Apical to Basolateral (A-B) Transport:
 - A solution of Glycyl-L-valine in HBSS is added to the apical (donor) compartment.
 - Fresh HBSS is added to the basolateral (receiver) compartment.
- Basolateral to Apical (B-A) Transport:
 - A solution of **Glycyl-L-valine** in HBSS is added to the basolateral (donor) compartment.
 - Fresh HBSS is added to the apical (receiver) compartment.
- Incubation: The plates are incubated at 37°C with gentle shaking.
- Sampling: Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
- Analysis: The concentration of Glycyl-L-valine in the collected samples is quantified using a validated LC-MS/MS method.

Data Analysis

The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated using the following equation:

Papp = $(dQ/dt) / (A * C_0)$

Where:

dQ/dt is the steady-state flux of the compound across the monolayer.



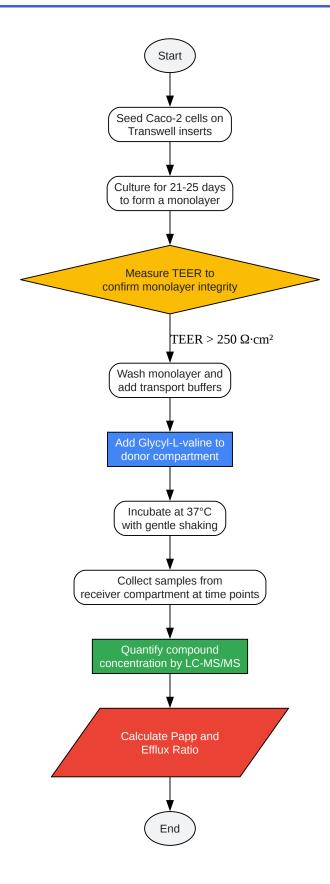




- A is the surface area of the filter membrane.
- Co is the initial concentration of the compound in the donor compartment.

The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.





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Experimental workflow for the Caco-2 permeability assay.

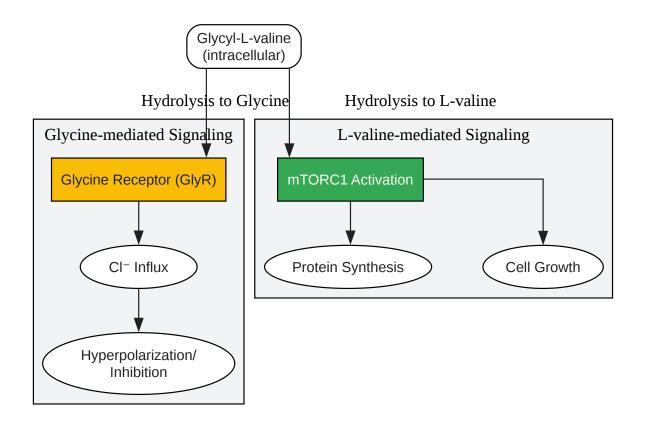


Potential Downstream Signaling Pathways

Currently, there is limited evidence for direct signaling pathways activated by intact **Glycyl-L-valine**. It is widely understood that the biological effects of this dipeptide are primarily mediated by its constituent amino acids, glycine and L-valine, following its hydrolysis within the cell.

- Glycine: This amino acid can act as an inhibitory neurotransmitter by binding to glycine receptors (GlyR), which are ligand-gated chloride channels.[2][3] This leads to an influx of chloride ions and hyperpolarization of the cell membrane, reducing neuronal excitability.
 Glycine also functions as a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.[2]
- L-valine: As a branched-chain amino acid (BCAA), L-valine is known to play a role in protein synthesis and metabolic regulation. One of the key signaling pathways influenced by BCAAs is the mTOR (mechanistic target of rapamycin) pathway.[4][5] Leucine is the most potent activator of mTORC1, but valine also contributes to this process.[6] Activation of mTORC1 promotes protein synthesis and cell growth. L-valine has also been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1).[7]





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Potential downstream signaling of Glycyl-L-valine metabolites.

Conclusion

Glycyl-L-valine is a simple dipeptide with fundamental roles in nutrition and metabolism. Its absorption is efficiently mediated by the intestinal transporter PepT1. While direct signaling roles for the intact dipeptide are not well-established, its hydrolysis into glycine and L-valine provides precursors for critical cellular processes, including neurotransmission and the regulation of protein synthesis via the mTOR pathway. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further research into the biological significance and therapeutic potential of **Glycyl-L-valine** and other small peptides.

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